N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride
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Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
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Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide; hydrochloride is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes an indene moiety and a pyridazine ring. Its molecular formula is C15H19ClN4O2 with a molecular weight of approximately 320.79 g/mol.
Key Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉ClN₄O₂ |
Molecular Weight | 320.79 g/mol |
LogP | 2.1 |
Polar Surface Area | 64 Å |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate various signaling pathways, potentially impacting processes such as:
- Neurotransmitter Receptor Modulation : The compound may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered physiological responses.
Biological Activity
Research indicates that N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide exhibits several biological activities:
- Antidepressant Effects : Studies have suggested that the compound may possess antidepressant-like effects in animal models, possibly through its action on serotonin receptors.
- Anti-inflammatory Properties : Preliminary investigations indicate potential anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory diseases.
- Antitumor Activity : Some research has indicated that this compound may inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
Several studies have explored the pharmacological effects of this compound:
Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive-like behaviors in forced swim tests. The results suggest modulation of serotonergic pathways as a possible mechanism .
Study 2: Anti-inflammatory Effects
In vitro studies using macrophage cell lines showed that treatment with the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS). This indicates a potential anti-inflammatory mechanism through inhibition of NF-kB signaling .
Study 3: Antitumor Activity
Research involving various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer cells. The mechanism was proposed to involve apoptosis induction via mitochondrial pathways .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-2-3-10-22-16(23)9-8-14(21-22)18(24)20-15-11-12-6-4-5-7-13(12)17(15)19;/h4-9,15,17H,2-3,10-11,19H2,1H3,(H,20,24);1H/t15-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYZELYORLYEQ-SSPJITILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NC2CC3=CC=CC=C3C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.